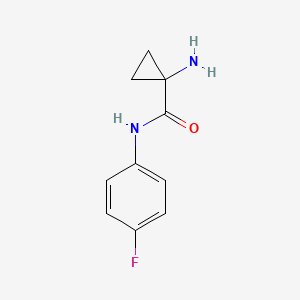![molecular formula C11H13BrN4O2 B3100938 tert-Butyl (2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate CAS No. 1380331-50-9](/img/structure/B3100938.png)
tert-Butyl (2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate
Overview
Description
“tert-Butyl (2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate” is a chemical compound with the CAS Number: 1380331-50-9 and Linear Formula: C11H13BRN4O2 . It has a molecular weight of 313.15 . This compound has been extensively researched due to its potential applications in various fields of research and industry.
Scientific Research Applications
Synthesis and Cyclization Applications
Intramolecular Cyclization for Heterocyclic Rings Formation : The study by Kolodina and Lesin demonstrates the use of similar heterocyclic compounds for intramolecular cyclization, leading to the formation of complex rings like thiadiazines and thiadiazoles when reacted with isatins and phenacyl bromides. This process underlines the versatility of such compounds in synthesizing new chemical structures with potential biological activities (Kolodina & Lesin, 2009).
Anionic Cascade Recyclization : Ivanov's research highlights the treatment of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates with alkyl lithiums to induce rapid cascade reactions, forming new triazine-based compounds. This demonstrates the compound's potential for generating novel heterocyclic structures through recyclization (Ivanov, 2020).
Applications in Medicinal Chemistry
- Cardiovascular Agent Development : Sato et al. synthesized and evaluated the coronary vasodilating and antihypertensive activities of triazolo[1,5-a]pyrimidines, indicating the therapeutic potential of structurally related compounds in cardiovascular disease management (Sato et al., 1980).
Materials Science and Organic Electronics
- Organic Light-Emitting Diodes (OLEDs) : Song et al. designed and synthesized bipolar host materials based on [1,2,4]triazolo[1,5-a]pyridine with excellent thermal stability and carrier-transporting properties for use in high-efficiency and low roll-off OLEDs, showcasing the utility of triazolopyridines in advanced material applications (Song et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)13-7-4-5-16-8(6-7)14-9(12)15-16/h4-6H,1-3H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZKQXJJQXAXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=NC(=NN2C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
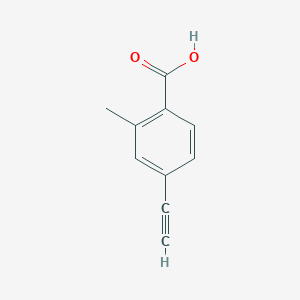
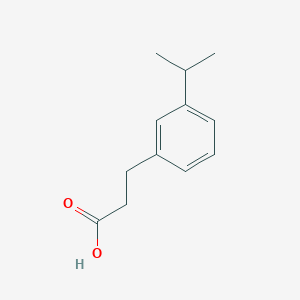
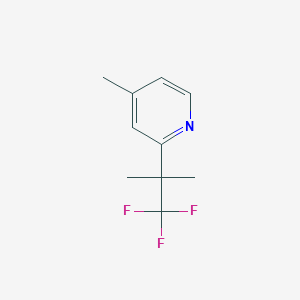
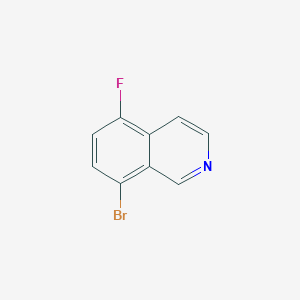

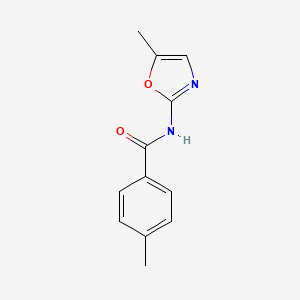

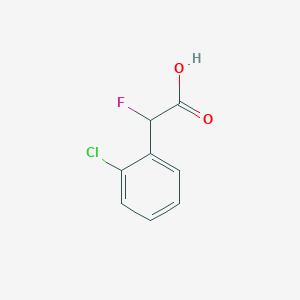
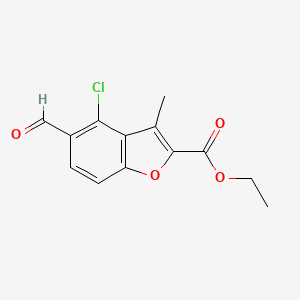
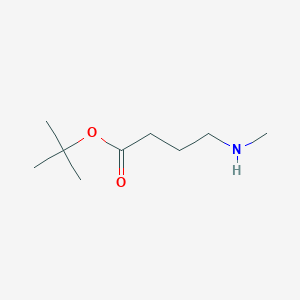

![2-Ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3100953.png)
![2-Isopropyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3100957.png)
